molecular formula C29H27N3O3S B2842142 N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 872206-63-8

N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

カタログ番号: B2842142
CAS番号: 872206-63-8
分子量: 497.61
InChIキー: FCMHHNOPOYTZHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a chromenopyrimidine-derived acetamide compound characterized by a complex heterocyclic scaffold. Its structure includes a chromenopyrimidine core substituted with a methyl group at the 9-position and a 4-methylphenyl group at the 2-position. The acetamide moiety is linked via a sulfanyl group at the 4-position of the chromenopyrimidine ring, with the N-substituent being a 4-ethoxyphenyl group.

特性

IUPAC Name

N-(4-ethoxyphenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-14-12-22(13-15-23)30-25(33)17-36-29-24-16-21-7-5-6-19(3)26(21)35-28(24)31-27(32-29)20-10-8-18(2)9-11-20/h5-15H,4,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMHHNOPOYTZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

科学的研究の応用

Biological Activities

  • Anticancer Properties :
    • Preliminary studies indicate that N-(4-Ethoxyphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide exhibits significant cytotoxic effects against various cancer cell lines. The chromeno-pyrimidine structure is known for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays have shown that this compound can effectively reduce cell viability in breast and lung cancer models.
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties against several bacterial strains and fungi. Its efficacy can be attributed to the presence of the sulfanyl group, which enhances membrane permeability and disrupts cellular functions in pathogens.
  • Anti-inflammatory Effects :
    • Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and modulate immune responses.

Therapeutic Applications

  • Cancer Treatment :
    • Due to its anticancer properties, there is ongoing research into formulating this compound as part of combination therapies for more effective cancer treatments.
  • Infection Management :
    • Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance.
  • Chronic Inflammatory Conditions :
    • The anti-inflammatory effects position this compound as a possible treatment for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Candida albicans. The results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation published in Frontiers in Pharmacology explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, highlighting its potential in managing chronic inflammation .

作用機序

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

類似化合物との比較

Compound A : 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide

  • Key Differences : The 9-position substituent is ethoxy (vs. methyl in the target compound), and the 2-position phenyl group lacks a methyl substitution.
  • The absence of a methyl group on the 2-position phenyl may reduce electron-donating effects, influencing π-π stacking interactions .

Compound B : N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

  • Key Differences : The N-substituent is a 2-chlorophenyl group (vs. 4-ethoxyphenyl in the target compound).
  • Impact : The chloro substituent introduces electronegativity and may enhance halogen bonding with biomolecular targets. However, the ortho-chloro configuration could sterically hinder interactions compared to the para-ethoxy group in the target compound .

Compound C : N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Key Differences: The heterocyclic core is thieno[3,2-d]pyrimidine (vs. chromeno[2,3-d]pyrimidine), with additional oxo and methyl substituents.
  • The 4-oxo group may enhance hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~485 (estimated) 465.6 488.0 465.6
XLogP3 ~6.5 (predicted) Not reported 6.8 Not reported
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 5 6 5 6
Rotatable Bonds 5 5 5 5

Notes:

  • The target compound’s higher molecular weight compared to Compound A and C is due to the ethoxy-phenyl group.
  • The XLogP3 value (lipophilicity) of Compound B (6.8) suggests increased membrane permeability compared to the target compound, which may influence bioavailability .

Tautomerism and Stability

Evidence from related acetamide derivatives (e.g., N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide) indicates that tautomeric equilibria can exist between imino and amino forms, affecting solubility and reactivity .

Pharmacological Context

Non-peptidergic antagonists, such as CXCR3 inhibitors (e.g., VUF10474), share pharmacophoric features with the target compound, including ethoxyphenyl and acetamide moieties . These analogs demonstrate that subtle changes in substituents (e.g., chloro vs. ethoxy) can drastically alter receptor binding and functional activity. For instance, the 4-ethoxy group in the target compound may mimic the steric and electronic properties of natural ligands, enhancing selectivity for specific receptor subtypes .

生物活性

Chemical Structure and Properties

N-(4-Ethoxyphenyl)-2-{[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-D]Pyrimidin-4-YL]Sulfanyl}Acetamide is a complex organic compound characterized by a chromeno-pyrimidine backbone with an ethoxyphenyl and a methyl group substitution. Its structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and π-π stacking interactions.

Biological Activity

The biological activity of compounds similar to this compound often includes:

  • Anticancer Activity : Many chromeno-pyrimidine derivatives have been studied for their anticancer properties. They may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, pyrimidine derivatives have shown activity against tumor cells by disrupting the cell cycle and promoting cell death mechanisms.
  • Antimicrobial Properties : Compounds containing sulfur or aromatic systems often exhibit antimicrobial activity. The presence of the sulfanyl group may enhance the compound's ability to interact with microbial enzymes or membranes.
  • Anti-inflammatory Effects : Some derivatives in this class have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

Research Findings

Research into related compounds has revealed several key findings:

  • Cell Cycle Inhibition : Certain derivatives have been shown to block the cell cycle at specific phases (e.g., G2/M phase), thereby preventing tumor growth .
  • Cytotoxicity Studies : In vitro studies have demonstrated that some chromeno-pyrimidine derivatives possess cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study on related chromeno-pyrimidine compounds indicated that they exhibited significant cytotoxicity against A431 vulvar epidermal carcinoma cells, with notable inhibition of proliferation and migration .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the pyrimidine ring that enhance biological activity. Modifications to the ethoxy or methyl groups can lead to improved potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
  • Temperature : Reactions are typically conducted at 80–120°C to balance reaction rate and side-product formation .
  • Catalysts : Palladium or copper catalysts may be used for coupling reactions involving the chromeno-pyrimidine core .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sulfanyl groups .
    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
SolventDMF/THF↑ Yield by 15–20%
Temperature100°CMinimizes side products
Reaction Time12–24 hrMaximizes conversion

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy vs. methyl groups) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Refine data using SHELXL (SHELX suite) for high-resolution structures. Discrepancies in bond lengths (e.g., S–C bonds in sulfanyl groups) may arise from thermal motion; apply anisotropic displacement parameters .
  • Computational Validation : Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify systematic errors .

Q. How do biological activity profiles vary across assay models, and what factors explain these discrepancies?

  • Methodological Answer :

  • Assay-Specific Conditions :
  • Enzyme inhibition assays (e.g., kinase targets) may show IC50_{50} values differing by 10-fold due to buffer composition (e.g., ATP concentration) .
  • Cell-based assays (e.g., cytotoxicity) require controlled permeability studies (logP = 3.5–4.0 optimal) .
  • Species Variability : Rat vs. human CYP450 metabolism differences can alter pharmacokinetic profiles .

Q. What structure-activity relationships (SAR) govern the substitution patterns on the phenyl and chromeno-pyrimidine moieties?

  • Methodological Answer :

  • Substituent Effects :
Substituent (Position)Biological Activity ChangeReference
Ethoxy (4-phenyl)↑ Solubility, ↓ CYP inhibition
Methyl (chromeno core)↑ Metabolic stability
  • Synthetic Strategies : Introduce fluorine or methoxy groups to modulate electronic effects and binding affinity .

Q. What strategies mitigate poor aqueous solubility in pharmacokinetic studies?

  • Methodological Answer :

  • Formulation Approaches :
  • Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
  • Modify logD via prodrug design (e.g., esterification of acetamide) .
  • Structural Modifications : Replace ethoxy with morpholine sulfonamide groups to improve solubility without losing activity .

Q. How do oxidation/reduction pathways affect the compound’s stability and bioactivity?

  • Methodological Answer :

  • Oxidation : Sulfanyl groups oxidize to sulfoxides/sulfones under ambient light; stabilize with antioxidants (e.g., BHT) in storage .
  • Reduction : LiAlH4_4 cleaves sulfanyl linkages, enabling synthesis of analogs for SAR studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。